Epirotenone
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Overview
Description
Epirotenone is a stereoisomer of the natural compound rotenone, which is known for its inhibitory effects on mitochondrial NADH-ubiquinone reductase.
Preparation Methods
Epirotenone can be synthesized from rotenone through a series of chemical reactions. One common method involves the demethylation of rotenone derivatives using boron tribromide, followed by recyclization of the E-ring using sodium bicarbonate . This process yields both 5′α-epirotenone and 5′β-epirotenone, which are the two stereoisomers of this compound .
Chemical Reactions Analysis
Epirotenone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, such as dehydrorotenone.
Reduction: Reduction reactions can convert this compound into other compounds with different biological activities.
Substitution: This compound can undergo substitution reactions, particularly at the C-12 position, leading to the formation of new derivatives.
Common reagents used in these reactions include boron tribromide for demethylation and sodium bicarbonate for recyclization . Major products formed from these reactions include 5′α-epirotenone, 5′β-epirotenone, and other rotenone derivatives .
Scientific Research Applications
Epirotenone has been extensively studied for its inhibitory effects on mitochondrial NADH-ubiquinone reductase. This enzyme is crucial for the electron transport chain in mitochondria, and its inhibition can lead to various biological effects . This compound has been used in research to study the structure and function of this enzyme, as well as its role in cellular respiration .
Its ability to inhibit mitochondrial enzymes makes it a candidate for studying neurodegenerative diseases and other conditions related to mitochondrial dysfunction .
Mechanism of Action
Epirotenone exerts its effects by binding to the rotenone-binding site on mitochondrial NADH-ubiquinone reductase. This binding inhibits the enzyme’s activity, disrupting the electron transport chain and reducing ATP production . The inhibition pattern of this compound varies depending on its concentration and the presence of other quinones .
Comparison with Similar Compounds
Epirotenone is similar to other rotenone derivatives, such as 5′α-rotenone and 5′β-rotenone. its unique stereochemistry gives it distinct inhibitory properties . Compared to rotenone, this compound has a different binding affinity and inhibition pattern, making it a valuable tool for studying the structure and function of mitochondrial enzymes .
Similar compounds include:
Properties
CAS No. |
24946-59-6 |
---|---|
Molecular Formula |
C23H22O6 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(1R,6R,13R)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20+,21-/m1/s1 |
InChI Key |
JUVIOZPCNVVQFO-TYCQWZJGSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@H]4COC5=CC(=C(C=C5[C@H]4C3=O)OC)OC |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
Origin of Product |
United States |
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